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Compound of Interest

Compound Name: Methyl 3-hydroxydodecanoate

. Get Quote

Cat. No.: B142851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-hydroxydodecanoate (CAS No. 72864-23-4), a hydroxylated fatty acid methyl ester. Due to
the limited availability of public domain experimental spectra, this document combines verified
mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic characteristics based on the compound's molecular structure and data from
analogous compounds. This guide also outlines detailed experimental protocols for acquiring
such spectroscopic data.

Compound Information

Property Value

Chemical Name

Methyl 3-hydroxydodecanoate

3-Hydroxydodecanoic acid, methyl ester; (+)-

Synonyms Methyl 3-Hydroxydodecanoate; Methyl 3-
hydroxydodecanoate
Molecular Formula Ci3H2603[1][2]

Molecular Weight 230.34 g/mol [1][2][3][4]
CAS Number 72864-23-4[1][4]
Appearance Colorless to pale yellow liquid[5]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR spectra for Methyl 3-hydroxydodecanoate are not readily
available in public spectral databases. The following tables present predicted chemical shifts
(®) in parts per million (ppm) based on the analysis of its chemical structure and comparison
with similar molecules. The predicted spectra are referenced to a standard solvent, Chloroform-
d (CDCIs).

Table 1: Predicted *H NMR Data for Methyl 3-hydroxydodecanoate

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~4.0 m 1H CH-OH (C3)
3.67 S 3H O-CHs (Ester)
~2.4 m 2H CH2-C=0 (C2)
CH:z adjacent to CH-
~1.4-1.6 m 2H
OH (C4)
~1.2-1.4 m 14H (CH2)7 (C5-C11)
~0.88 t 3H CHs (C12)
Variable brs 1H OH

Table 2: Predicted *C NMR Data for Methyl 3-hydroxydodecanoate
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Chemical Shift (6, ppm) Assighment

~173 C=0 (Ester, C1)

~68 CH-OH (C3)

~51 O-CHs (Ester)

~41 CH2-C=0 (C2)

~36 CH:z adjacent to CH-OH (C4)
~32 CH:z (C10)

~29 (CH2)s (C5-C9)

~25 CHz (C11)

~14 CHs (C12)

Infrared (IR) Spectroscopy

An experimental IR spectrum for Methyl 3-hydroxydodecanoate is not publicly available. The
expected characteristic absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for Methyl 3-hydroxydodecanoate

Wavenumber (cm~—2) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (Alcohol)
2955-2850 Strong C-H stretch (Aliphatic)

~1740 Strong C=0 stretch (Ester)

~1465 Medium C-H bend (CH2)

~1375 Medium C-H bend (CHs)

1260-1000 Strong C-O stretch (Ester and Alcohol)

Mass Spectrometry (MS)
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The electron ionization mass spectrum for Methyl 3-hydroxydodecanoate is available from
the NIST WebBook.[1][2] The mass spectrum displays a molecular ion peak and characteristic
fragmentation patterns.

Table 4: Key Mass Spectrometry Data for Methyl 3-hydroxydodecanoate

miz Relative Intensity Assighment

230 Low [M]* (Molecular lon)

212 Low [M - H20]*

199 Low [M - OCHs]*
[CH(OH)CH2COOCHs]*

103 High (McLafferty rearrangement
product)

[CH2=C(OH)OCHS:s]* (Base
74 High peak, from ester

fragmentation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of Methyl 3-hydroxydodecanoate for *H NMR and 20-50
mg for 33C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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o Transfer the solution to a clean, dry 5 mm NMR tube.

e |nstrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe.

* 'H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.
o Acquisition Time: ~3-4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64.
o Temperature: 298 K.
e 13C NMR Acquisition Parameters:
o Pulse Program: Standard proton-decoupled single-pulse sequence.
o Spectral Width: 0-220 ppm.
o Acquisition Time: ~1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, depending on sample concentration.
o Temperature: 298 K.
» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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o Phase correct the spectra and perform baseline correction.
o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o Integrate the signals in the *H NMR spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation (Neat Liquid):

o Place a single drop of neat Methyl 3-hydroxydodecanoate onto the surface of a clean,
dry salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
e Instrumentation:
o A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition Parameters:

(¢]

Scan Range: 4000-400 cm~2,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

[e]

Background: A background spectrum of the clean, empty salt plates should be acquired
prior to the sample scan.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.
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o Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Introduction:

o The sample can be introduced via direct infusion or coupled with a gas chromatograph
(GC-MS) for separation from any impurities. For GC-MS, a dilute solution in an
appropriate solvent (e.g., dichloromethane or hexane) is prepared.

e Instrumentation:

o A mass spectrometer with an electron ionization (EI) source.
e GC-MS Parameters (if applicable):

o Column: A non-polar capillary column (e.g., DB-5ms).

o Injector Temperature: ~250 °C.

o Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp
up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Carrier Gas: Helium.
e Mass Spectrometer Parameters (El):
o lonization Energy: 70 eV.
o Source Temperature: ~230 °C.
o Mass Range: m/z 40-400.

o Data Analysis:
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o Identify the molecular ion peak [M]*.

o Analyze the fragmentation pattern to identify characteristic fragment ions and deduce
structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
3-hydroxydodecanoate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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